2-(2-Bromoethyl)-1,3-dimethylbenzene
Overview
Description
2-(2-Bromoethyl)-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and two methyl groups. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethyl)-1,3-dimethylbenzene can be synthesized through the bromination of 1,3-dimethylbenzene (m-xylene) followed by the introduction of an ethyl group. One common method involves the reaction of 1,3-dimethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromo-1,3-dimethylbenzene. This intermediate is then reacted with ethylene in the presence of a Lewis acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of 2-(2-hydroxyethyl)-1,3-dimethylbenzene, 2-(2-aminoethyl)-1,3-dimethylbenzene, etc.
Oxidation: Formation of 2-(2-carboxyethyl)-1,3-dimethylbenzene.
Reduction: Formation of 2-ethyl-1,3-dimethylbenzene.
Scientific Research Applications
2-(2-Bromoethyl)-1,3-dimethylbenzene has several applications in scientific research:
Biology: Employed in the study of biochemical pathways and as a building block for bioactive molecules.
Industry: Applied in the production of flame retardants, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1,3-dimethylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. This compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted benzene derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: Contains a bromoethyl group attached to an amine.
2-Bromoethyl methyl ether: Contains a bromoethyl group attached to a methoxy group.
2-Bromoethylbenzene: Similar structure but lacks the additional methyl groups on the benzene ring.
Uniqueness
2-(2-Bromoethyl)-1,3-dimethylbenzene is unique due to the presence of both the bromoethyl and dimethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and industrial processes.
Properties
IUPAC Name |
2-(2-bromoethyl)-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPQMQVLYGHEPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541839 | |
Record name | 2-(2-Bromoethyl)-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79927-86-9 | |
Record name | 2-(2-Bromoethyl)-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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